![molecular formula C10H13N3O6 B3013451 ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate CAS No. 303997-18-4](/img/structure/B3013451.png)
ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate is a useful research compound. Its molecular formula is C10H13N3O6 and its molecular weight is 271.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that carbamates, a category of organic compounds to which this compound belongs, are often used as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, including the compound , can be installed and removed under relatively mild conditions . They interact with their targets by forming a covalent bond, thereby protecting the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
Carbamates are integral to the synthesis of peptides . They protect the amine groups during the synthesis process, allowing for the formation of peptide bonds without interference from unwanted side reactions .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with the desired properties . By protecting the amine groups during synthesis, the compound allows for the formation of peptide bonds without unwanted side reactions .
Properties
IUPAC Name |
ethyl N-[1-(2-hydroxyethyl)-2,4-dioxopyrimidine-5-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-2-19-10(18)12-8(16)6-5-13(3-4-14)9(17)11-7(6)15/h5,14H,2-4H2,1H3,(H,11,15,17)(H,12,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOFNUZHZYCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
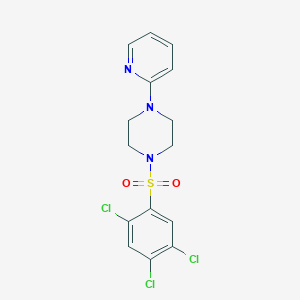
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)
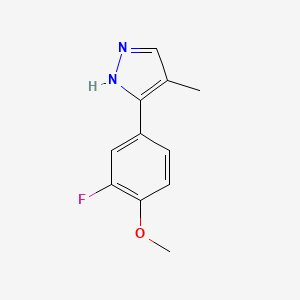
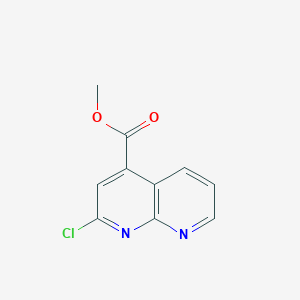
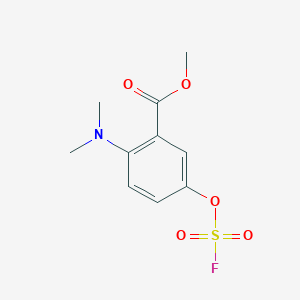
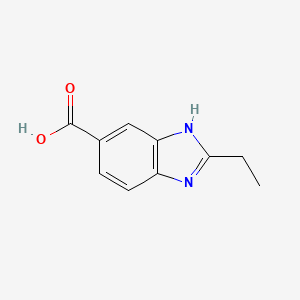
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)
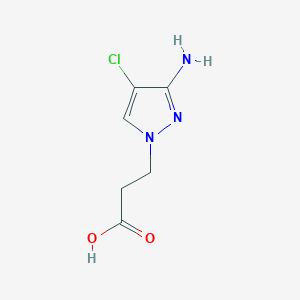
![6,7-dimethyl5-(4-bromophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)

![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)
